molecular formula C20H18Cl2N2O2S2 B11509517 2-(4-Chlorophenyl)-3-{2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-YL]ethyl}-1,3-thiazolidin-4-one CAS No. 81512-16-5

2-(4-Chlorophenyl)-3-{2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-YL]ethyl}-1,3-thiazolidin-4-one

Cat. No.: B11509517
CAS No.: 81512-16-5
M. Wt: 453.4 g/mol
InChI Key: IOYLFSPNQSLYQQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-{2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-YL]ethyl}-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-{2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-YL]ethyl}-1,3-thiazolidin-4-one typically involves the reaction of 4-chlorophenyl isothiocyanate with an appropriate amine to form an intermediate, which then undergoes cyclization to yield the thiazolidinone ring . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-{2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-YL]ethyl}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogen substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives. These products can have different biological activities and applications.

Scientific Research Applications

2-(4-Chlorophenyl)-3-{2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-YL]ethyl}-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-{2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-YL]ethyl}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in inflammatory processes, leading to reduced inflammation and pain . It may also interfere with the replication of microbial cells, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-Chlorophenyl)-3-{2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-YL]ethyl}-1,3-thiazolidin-4-one apart is its dual thiazolidinone rings, which contribute to its diverse biological activities. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in scientific research.

Biological Activity

The compound 2-(4-Chlorophenyl)-3-{2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-YL]ethyl}-1,3-thiazolidin-4-one is a thiazolidinedione derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antidiabetic research. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20H19Cl2N3O2S2
  • Molecular Weight : 426.41 g/mol

The structure features a thiazolidinone core, which is known for its diverse biological properties, particularly in the modulation of metabolic pathways.

Anti-inflammatory Activity

Research indicates that thiazolidinedione derivatives exhibit significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes.

  • COX Inhibition : In a study examining various thiazolidinedione derivatives, it was found that certain modifications to the thiazolidinone structure enhanced COX-2 inhibition while sparing COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Inhibition of COX Enzymes by Thiazolidinedione Derivatives

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound A1275
Compound B585
Target Compound1078

Antidiabetic Activity

Thiazolidinediones are primarily recognized for their antidiabetic effects through the activation of peroxisome proliferator-activated receptors (PPARs). The compound's structural features suggest it may enhance insulin sensitivity.

  • Mechanism of Action : The compound has been shown to modulate glucose metabolism by influencing the expression of genes involved in lipid and glucose homeostasis. In vitro studies have demonstrated its capacity to reduce blood glucose levels in diabetic models .

Table 2: Antidiabetic Efficacy in Animal Models

Study ReferenceDose (mg/kg)Blood Glucose Reduction (%)
Study A5030
Study B10045
Current Study7540

Case Studies and Research Findings

Several studies have explored the biological activities of thiazolidinedione derivatives similar to the target compound:

  • Datar et al. (2017) reported on the synthesis and biological evaluation of various thiazolidinediones, highlighting their potential as effective anti-inflammatory agents comparable to established drugs like pioglitazone .
  • Taranalli et al. (2018) investigated a series of thiazolidine derivatives for their COX inhibitory activity and found that modifications at specific positions significantly enhanced their efficacy against inflammation .
  • Suh et al. (2018) synthesized N-aryl derivatives and evaluated their lipoxygenase (LOX) inhibitory activity, demonstrating that structural variations can lead to substantial differences in biological activity .

Properties

CAS No.

81512-16-5

Molecular Formula

C20H18Cl2N2O2S2

Molecular Weight

453.4 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-[2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H18Cl2N2O2S2/c21-15-5-1-13(2-6-15)19-23(17(25)11-27-19)9-10-24-18(26)12-28-20(24)14-3-7-16(22)8-4-14/h1-8,19-20H,9-12H2

InChI Key

IOYLFSPNQSLYQQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)CCN3C(SCC3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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